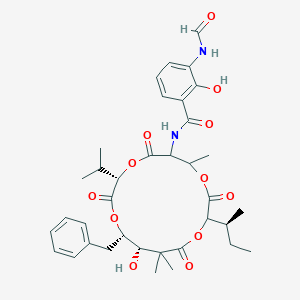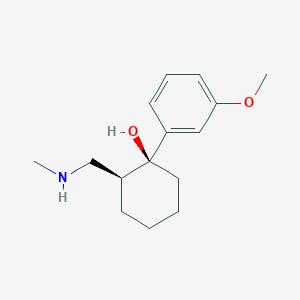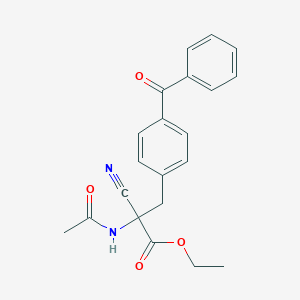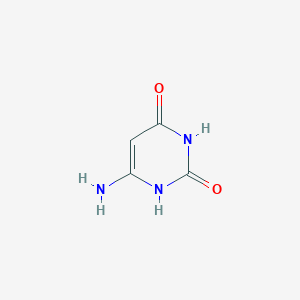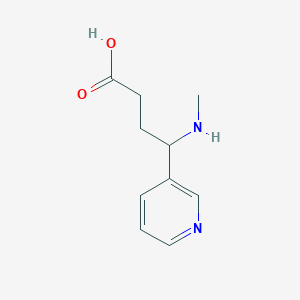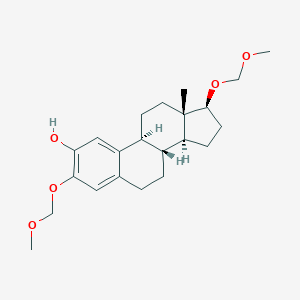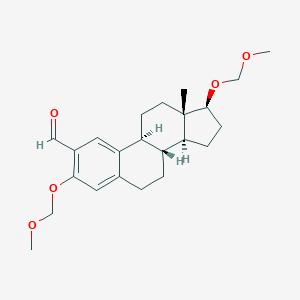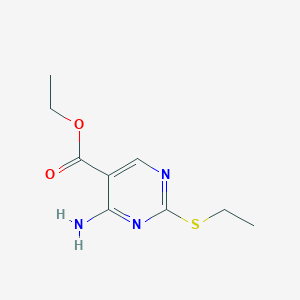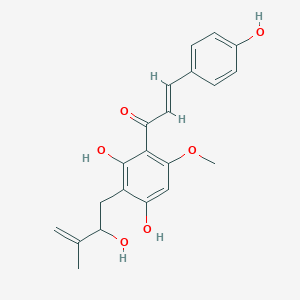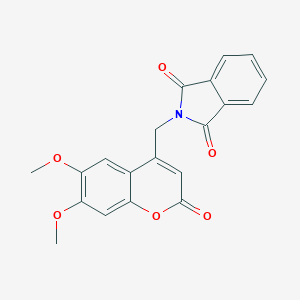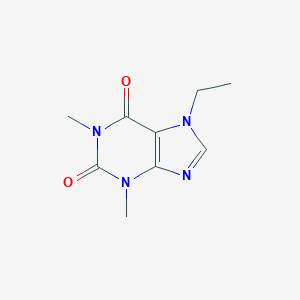
6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione, often involves condensation reactions, starting from 6-aminouracils or by employing strategies like the reaction of alkylamides in liquid ammonia in the presence of an oxidizing agent. These methods yield various substituted pyrimidines, showcasing the versatility of pyrimidine synthesis under different conditions (Gulevskaya et al., 1994).
Molecular Structure Analysis
Pyrimidine derivatives, including the compound of interest, are known for their planar pyrimidine rings and the significant displacements of ring-substituent atoms from this plane. The molecular structure is characterized by N-H...N and N-H...O hydrogen bonds, forming sheets built from centrosymmetric rings, highlighting the compound's ability to form complex molecular assemblies (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, including regioselective amination, leading to the formation of isomeric alkylaminated products, showcasing the reactivity of these compounds towards nucleophilic substitution and their potential for producing a wide range of derivatives (Gulevskaya et al., 1994).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as 6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione, include their solid-state structure characterized by hydrogen-bonded sheets. These properties are crucial for understanding the compound's stability, solubility, and potential applications in various fields (Trilleras et al., 2009).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives are significantly influenced by their functional groups, which participate in a wide range of chemical reactions. The presence of amino and methylamino groups in the compound facilitates various nucleophilic substitutions and condensation reactions, allowing for the synthesis of a plethora of pyrimidine-based derivatives with varied biological activities (Gulevskaya et al., 1994).
Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Applications
Research Developments in Pyrimidines
Pyrimidines, including derivatives like the one mentioned, are known for their significant pharmacological effects, including anti-inflammatory properties. The review by Rashid et al. (2021) summarizes the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives. Anti-inflammatory effects are attributed to their inhibitory action against several vital inflammatory mediators, suggesting a potential research application for the compound in developing new anti-inflammatory agents (Rashid et al., 2021).
Catalysis in Heterocyclic Compound Synthesis
Hybrid Catalysts for Pyrimidine Syntheses
The study by Parmar et al. (2023) on the importance of hybrid catalysts in synthesizing pyrimidine scaffolds highlights the role of such catalysts in medicinal and pharmaceutical industries. This indicates the relevance of exploring the synthesis pathways of specific pyrimidine compounds, like "6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione," for broader synthetic applications in drug development (Parmar et al., 2023).
Biological Activity and Drug Development
Biological Activities of Pyrimidine Derivatives
A review on the structure-activity relationships of pyrimidine derivatives by Natarajan et al. (2022) delves into the diverse biological activities of these compounds, including antimicrobial, anticancer, and anti-inflammatory effects. This suggests potential research avenues for "6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione" in various therapeutic areas (Natarajan et al., 2022).
Pharmaceutical Applications
Pharmacologically Active Pyrimidine Derivatives
The review by Chiriapkin (2022) explores pyrimidine derivatives as pharmacologically active compounds, indicating the pyrimidine core's potential as a scaffold for developing new biologically active compounds. This underscores the importance of research into specific pyrimidine derivatives for pharmaceutical applications (Chiriapkin, 2022).
Propriétés
IUPAC Name |
6-amino-1-methyl-5-(methylamino)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-8-3-4(7)10(2)6(12)9-5(3)11/h8H,7H2,1-2H3,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMTXXSJNFBMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N(C(=O)NC1=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399702 | |
| Record name | 6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
55441-70-8 | |
| Record name | 6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)
